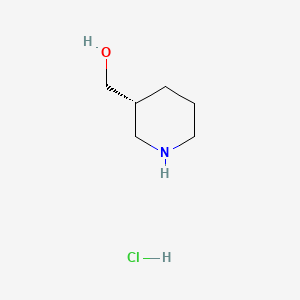

(r)-Piperidin-3-ylmethanol hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(3R)-piperidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c8-5-6-2-1-3-7-4-6;/h6-8H,1-5H2;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLFTUQPTEOPYGV-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1124199-58-1 | |

| Record name | 3-Piperidinemethanol, hydrochloride (1:1), (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124199-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

(r)-Piperidin-3-ylmethanol hydrochloride basic properties

An In-depth Technical Guide to the Core Basic Properties of (R)-Piperidin-3-ylmethanol Hydrochloride

Foreword: The Strategic Utility of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel therapeutic agents is intrinsically linked to the strategic selection of molecular building blocks. Among these, the piperidine ring stands out as a "privileged scaffold," a structural motif consistently found in a vast array of clinically successful drugs.[1][2][3] Its prevalence is not accidental; the piperidine heterocycle confers a unique combination of desirable physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to present functional groups in a defined three-dimensional orientation for optimal target engagement.[1][4]

This guide focuses on a specific and highly valuable derivative: this compound. As a chiral building block, it offers a pre-defined stereocenter, a critical feature for designing selective and potent therapeutics, given that enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[5] Understanding the fundamental basic properties of this compound is not merely an academic exercise; it is a prerequisite for its effective and predictable application in drug discovery workflows, from library synthesis to lead optimization. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of these core properties, blending theoretical principles with practical, field-proven methodologies.

Core Physicochemical Profile

This compound is a chiral organic compound supplied as a stable salt. Its core identifiers and properties are summarized below.

| Property | Value | Source(s) |

| Chemical Name | [(3R)-piperidin-3-yl]methanol hydrochloride | [6][7] |

| Synonyms | (R)-3-Piperidinemethanol hydrochloride | [7][8] |

| CAS Number | 1124199-58-1 | [6][7][8] |

| Molecular Formula | C₆H₁₄ClNO | [6][7] |

| Molecular Weight | 151.63 g/mol | [6][7] |

| Appearance | White to off-white solid | [9] |

| Parent Compound | (R)-Piperidin-3-ylmethanol (CAS: 4606-65-9) | [10] |

Note: Properties such as melting point and exact solubility may vary between batches and suppliers. It is recommended to refer to the lot-specific Certificate of Analysis.

The Significance of Basicity: pKa Determination

The defining basic property of (R)-Piperidin-3-ylmethanol is the secondary amine within the piperidine ring. The pKa of this amine dictates the molecule's ionization state at physiological pH (≈7.4), which in turn governs its solubility, membrane permeability, and ability to interact with biological targets via hydrogen bonding or ionic interactions.[11] While the pKa of the parent piperidine is approximately 11.2, the presence of the C3-hydroxymethyl group, an electron-withdrawing group, is expected to slightly decrease the basicity of the nitrogen, resulting in a lower pKa.

A precise, experimentally determined pKa is essential for developing accurate structure-activity relationships (SAR) and pharmacokinetic models.[11] Potentiometric titration is the gold-standard method for this determination.

Experimental Protocol: Potentiometric pKa Determination

This protocol outlines a self-validating method for determining the pKa of this compound.

Objective: To accurately measure the pKa of the piperidine nitrogen.

Materials:

-

This compound

-

0.1 M Potassium Chloride (KCl) solution

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Calibrated pH meter with a combination glass electrode

-

Automatic titrator or manual burette

-

Stir plate and stir bar

-

Volumetric flasks and pipettes

Methodology:

-

System Calibration: Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the experimental temperature (e.g., 25 °C).

-

Sample Preparation: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution in a thermostatted titration vessel. The KCl is used to maintain a constant ionic strength.

-

Initial Titration (Acidic Range): Add a known excess of standardized 0.1 M HCl (e.g., 2.0 mL) to ensure the piperidine nitrogen is fully protonated at the start of the titration.

-

Titration with Base: Titrate the solution with standardized 0.1 M NaOH, adding small, precise increments (e.g., 0.05 mL). Record the pH value after each addition, ensuring the reading stabilizes.

-

Data Acquisition: Continue the titration well past the equivalence point (typically to pH > 11) to generate a complete titration curve (pH vs. volume of NaOH added).

-

Data Analysis:

-

Plot the first derivative (ΔpH/ΔV) against the average volume to precisely locate the equivalence point (the peak of the derivative curve).

-

The pKa is determined from the pH value at the half-equivalence point.

-

Alternatively, use specialized software to perform a non-linear regression analysis of the titration curve to calculate the pKa.

-

-

Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be <0.05 units.

Causality and Insights: This potentiometric method directly measures the change in proton concentration as the protonated amine is neutralized by the titrant. The use of a standardized acid and base ensures accuracy, while the derivative plot method provides a more precise endpoint determination than visual indicators, making the protocol robust and self-validating.

Caption: Workflow for pKa determination by potentiometric titration.

Chiral Integrity: The Cornerstone of Application

As a stereochemically defined reagent, the enantiomeric purity of this compound is its most critical quality attribute. The presence of the undesired (S)-enantiomer can lead to complex pharmacological profiles and off-target effects in downstream applications. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the definitive technique for verifying chiral integrity.[5]

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the (R) and (S) enantiomers of piperidin-3-ylmethanol, thereby determining the enantiomeric excess (% ee) of the sample.

Rationale: This compound lacks a strong UV chromophore, which can present a detection challenge. Two approaches are common: direct analysis at low UV wavelengths or pre-column derivatization to attach a chromophore, which enhances sensitivity.[5] This protocol details the direct analysis method, which is often sufficient for quality control purposes.

Instrumentation & Columns:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Polysaccharide-based columns like Chiralpak® IC or similar are effective for separating piperidine derivatives.[5][12]

Reagents & Mobile Phase:

-

n-Hexane (HPLC Grade)

-

Isopropanol (IPA, HPLC Grade)

-

Diethylamine (DEA)

-

Methanol (for sample dissolution)

-

Mobile Phase: A typical mobile phase is a mixture of n-Hexane, IPA, and DEA (e.g., 80:20:0.1, v/v/v).[5] The DEA is a crucial additive that acts as a competing base, minimizing interactions between the basic amine of the analyte and residual acidic silanols on the stationary phase, thereby preventing severe peak tailing.

Methodology:

-

System Preparation: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Standard Preparation:

-

Racemic Standard (for method validation): Prepare a solution of racemic (±)-piperidin-3-ylmethanol hydrochloride (approx. 1 mg/mL in methanol). This is essential to confirm that the method can separate the two enantiomers and to identify their respective retention times.

-

Sample Solution: Prepare the this compound sample at a similar concentration (1 mg/mL in methanol).

-

-

Analysis:

-

Inject the racemic standard. Identify the two peaks corresponding to the (R) and (S) enantiomers and calculate the resolution factor (Rs). A resolution of >1.5 is considered baseline separation.

-

Inject the sample solution.

-

Monitor the chromatogram at a low wavelength (e.g., 210 nm).

-

-

Quantification:

-

Integrate the peak areas for both the major (R) and minor (S) enantiomer peaks in the sample chromatogram.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [(Area_R - Area_S) / (Area_R + Area_S)] * 100

-

Self-Validation System: The initial injection of the racemic standard is a critical self-validating step. If the two enantiomers are not resolved, the method is not suitable. This ensures that any subsequent analysis of the single-enantiomer sample is meaningful and trustworthy.

Caption: Workflow for chiral purity analysis by HPLC.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound's hydrochloride salt form mitigates the volatility and strong odor associated with many free-base piperidines. However, as with any fine chemical, appropriate precautions must be taken.

-

Personal Protective Equipment (PPE): Always handle the compound wearing safety glasses, a lab coat, and chemical-resistant gloves.[6]

-

Inhalation: Avoid creating and inhaling dust.[6] Handle in a well-ventilated area or a chemical fume hood. May cause respiratory irritation.[6]

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash the affected skin with soap and water and rinse eyes thoroughly with water for at least 15 minutes.[6]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[8] Room temperature storage is generally acceptable.[8]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for the synthesis of stereochemically complex and biologically active molecules. Its utility is deeply rooted in its fundamental basic properties. A thorough understanding and experimental characterization of its pKa, solubility, and, most critically, its chiral integrity, are imperative for its successful integration into drug discovery and development programs. The protocols and insights provided in this guide are designed to empower researchers to utilize this valuable building block with confidence, ensuring that the foundational chemistry of their projects is both robust and reliable.

References

- BenchChem. (n.d.). Application Note: Chiral HPLC Methods for the Enantioseparation of 2-Piperidinemethanol.

- Obr, J., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.

- ResearchGate. (2024). Recent advancement of piperidine moiety in treatment of cancer- A review.

- Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

-

Nikolaeva, I., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2937. Retrieved from [Link]

- Capot Chemical. (n.d.). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.

- Santa Cruz Biotechnology, Inc. (n.d.). (R)-(Piperidin-3-yl)methanol hydrochloride.

-

PubChem. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride. Retrieved from [Link]

- CymitQuimica. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.

- ResearchGate. (2025). Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.

- Sigma-Aldrich. (n.d.). Safety Data Sheet.

-

PubChem. (n.d.). Piperidin-3-ylmethanol. Retrieved from [Link]

- Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds.

- CXZ080 Safety Data Sheet. (n.d.). Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Phencyclidine Hydrochloride Safety Data Sheet.

- BLD Pharmatech. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride Safety Data Sheet.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Sunway Pharm Ltd. (n.d.). This compound.

- Parchem. (n.d.). This compound.

- Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. capotchem.com [capotchem.com]

- 7. scbt.com [scbt.com]

- 8. This compound - CAS:1124199-58-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. jocpr.com [jocpr.com]

- 13. peptide.com [peptide.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

(r)-Piperidin-3-ylmethanol hydrochloride molecular weight

An In-depth Technical Guide to (R)-Piperidin-3-ylmethanol Hydrochloride: Properties, Synthesis, and Analysis

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry. The piperidine scaffold is a privileged structure, appearing in a multitude of pharmaceuticals due to its favorable pharmacokinetic properties and ability to serve as a versatile scaffold for engaging with biological targets[1][2][3]. The specific stereochemistry of the (R)-enantiomer at the C3 position, combined with the primary alcohol functionality, provides a synthetically tractable handle for constructing complex molecules with precise three-dimensional architectures. This guide provides an in-depth examination of the core physicochemical properties of this compound, with a central focus on its molecular weight, and details authoritative methodologies for its synthesis and analytical quality control, tailored for researchers and professionals in drug development.

Core Physicochemical Properties

The precise characterization of a starting material is the foundation of reproducible and successful drug discovery. The molecular weight of this compound is a fundamental parameter for all stoichiometric calculations in reaction planning and for analytical identity confirmation via mass spectrometry. The compound is the hydrochloride salt of the free base, (R)-Piperidin-3-ylmethanol. The salt form is typically preferred for its improved stability and handling characteristics as a crystalline solid.

Key quantitative data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | [4][5][6] |

| Molecular Formula | C₆H₁₄ClNO | [4][5] |

| CAS Number | 1124199-58-1 | [4][5][7] |

| Exact Mass | 151.07639 Da | [8] |

| Appearance | Solid | [9] |

| Molecular Weight (Free Base) | 115.17 g/mol | [10] |

| Molecular Formula (Free Base) | C₆H₁₃NO | [10] |

Synthesis of Enantiomerically Pure (R)-Piperidin-3-ylmethanol

Achieving high enantiomeric purity is critical, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles[11]. The synthesis of (R)-Piperidin-3-ylmethanol can be approached through several strategies, including asymmetric hydrogenation of pyridine precursors or by leveraging the chiral pool, starting from naturally occurring chiral molecules like D-lysine[2][12].

Below is a representative, conceptual protocol based on the asymmetric reduction of a protected pyridine-3-carboxaldehyde derivative, a common strategy for accessing chiral piperidines.

Conceptual Synthetic Protocol

Step 1: N-Protection of Pyridine-3-carboxaldehyde

-

Rationale: The piperidine nitrogen must be protected to prevent side reactions and to influence the stereochemical outcome of the reduction. A benzyl or Boc group is common.

-

Procedure:

-

Dissolve pyridine-3-carboxaldehyde in a suitable solvent (e.g., Dichloromethane).

-

Add an appropriate protecting group reagent (e.g., Benzyl bromide or Di-tert-butyl dicarbonate) and a non-nucleophilic base (e.g., Triethylamine).

-

Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

-

Work up the reaction mixture with an aqueous wash and extract the product. Purify by column chromatography.

-

Step 2: Asymmetric Reduction of the Aldehyde

-

Rationale: The aldehyde is reduced to a primary alcohol. While this step itself is not asymmetric, it sets the stage for the key ring reduction.

-

Procedure:

-

Dissolve the N-protected pyridine-3-carboxaldehyde in an appropriate solvent (e.g., Methanol).

-

Cool the solution to 0°C and add a reducing agent (e.g., Sodium borohydride) portion-wise.

-

Stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction carefully with water, and extract the resulting N-protected pyridine-3-ylmethanol.

-

Step 3: Asymmetric Hydrogenation of the Pyridine Ring

-

Rationale: This is the critical enantioselective step. A chiral catalyst, typically based on rhodium or iridium, is used to hydrogenate the aromatic pyridine ring, yielding the desired (R)-piperidine stereocenter with high enantiomeric excess[2].

-

Procedure:

-

In a high-pressure reactor, dissolve the N-protected pyridine-3-ylmethanol in a degassed solvent (e.g., Methanol).

-

Add a chiral catalyst (e.g., a Rhodium complex with a chiral phosphine ligand).

-

Pressurize the reactor with hydrogen gas (e.g., 5-10 bar) and stir at a controlled temperature (e.g., room temperature to 50°C) for 12-24 hours.

-

Once the reaction is complete, carefully vent the reactor and remove the catalyst by filtration. Concentrate the filtrate.

-

Step 4: Deprotection and Salt Formation

-

Rationale: The N-protecting group is removed to yield the final free base, which is then converted to the stable hydrochloride salt.

-

Procedure:

-

Dissolve the crude N-protected (R)-Piperidin-3-ylmethanol in a suitable solvent (e.g., Ethyl acetate).

-

For a benzyl group, perform hydrogenolysis using Palladium on carbon (Pd/C) under a hydrogen atmosphere[1]. For a Boc group, use a strong acid like trifluoroacetic acid.

-

After deprotection is complete, filter the catalyst (if used) and concentrate the solution.

-

Dissolve the resulting free base in a solvent like diethyl ether or isopropanol and add a solution of HCl in the same solvent to precipitate this compound.

-

Collect the solid product by filtration and dry under vacuum.

-

Synthetic Workflow Diagram

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound - CAS:1124199-58-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. 400771-49-5|Piperidin-3-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

(r)-Piperidin-3-ylmethanol hydrochloride structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (R)-Piperidin-3-ylmethanol Hydrochloride

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of methods to explain the causality behind experimental choices. It details an integrated analytical approach employing Mass Spectrometry (MS), Fourier-Transform Infrared Spectroscopy (FT-IR), advanced Nuclear Magnetic Resonance (NMR) spectroscopy, chiral analysis, and methods for counter-ion confirmation. Each protocol is presented as a self-validating system, ensuring the highest degree of scientific integrity and confidence in the final structural assignment.

Introduction and Significance

(R)-Piperidin-3-ylmethanol is a valuable chiral building block in medicinal chemistry, frequently incorporated into the synthesis of complex pharmaceutical agents. Its piperidine core is a common scaffold in drug discovery, and the specific (R) stereochemistry at the C3 position is often critical for biological activity and target specificity. The compound is typically supplied as a hydrochloride salt to improve its stability and handling properties.

Given its importance, the definitive confirmation of its structure—including connectivity, stereochemistry, and salt form—is a non-negotiable prerequisite for its use in any research or development pipeline. This guide outlines the logical and experimental sequence required to achieve this confirmation with irrefutable evidence.

Key Molecular Information:

| Property | Value | Source |

| Chemical Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1] |

| Free Base Formula | C₆H₁₃NO | [2] |

| Free Base MW | 115.17 g/mol | [2] |

The Integrated Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: Molecular Weight and Fragmentation

Expertise & Causality: Mass spectrometry is the first logical step. Its primary purpose is to determine the molecular weight of the parent molecule (the free base), providing immediate confirmation of the elemental formula. We use a soft ionization technique like Electrospray Ionization (ESI) in positive mode to generate the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is essential for accurate molecular weight determination.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or water.

-

Instrumentation: Infuse the sample solution into an ESI-MS system.

-

Analysis Mode: Operate in positive ion detection mode.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

-

Interpretation: Identify the base peak and the molecular ion peak [M+H]⁺.

Expected Results:

The analysis should reveal a prominent ion corresponding to the protonated free base.

| Ion | Description | Expected m/z |

| [M+H]⁺ | Protonated molecular ion of the free base (C₆H₁₃NO) | 116.1 |

| [M-H₂O+H]⁺ | Loss of water from the molecular ion | 98.1 |

| [M-CH₂OH+H]⁺ | Loss of the hydroxymethyl group | 85.1 |

The presence of the m/z 116.1 peak is strong evidence for the C₆H₁₃NO formula of the organic component.[2]

FT-IR Spectroscopy: Functional Group Identification

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.[3] This allows for a quick confirmation of the presence of the alcohol (O-H), amine (N-H), and aliphatic (C-H) moieties, which is consistent with the proposed structure. For the hydrochloride salt, the N-H stretch will be broadened and shifted due to the formation of the ammonium salt (R₂NH₂⁺).

Experimental Protocol (ATR-FT-IR):

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, with an accumulation of 16-32 scans for a good signal-to-noise ratio.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3000-2700 (broad) | N⁺-H stretch | Secondary ammonium salt |

| 2950-2850 | C-H stretch | Aliphatic (CH₂, CH) |

| ~1600 & ~1500 | N-H bend | Ammonium salt |

| 1100-1000 | C-O stretch | Primary alcohol |

NMR Spectroscopy: The Definitive Connectivity Map

Expertise & Causality: NMR is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule.[4] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments provides an unambiguous map of the carbon-hydrogen framework. The choice of a deuterated solvent is critical; for the hydrochloride salt, D₂O or DMSO-d₆ are excellent choices due to high solubility and their ability to exchange with labile protons (OH, NH), which can simplify the spectrum.

Experimental Protocol (General NMR):

-

Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments:

-

¹H NMR: Standard proton experiment.

-

¹³C NMR: Standard carbon experiment with proton decoupling.

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct ¹H-¹³C correlations.

-

¹H and ¹³C NMR Analysis

The molecule has 6 carbon atoms and 14 protons in the organic moiety. Due to the chiral center at C3, all piperidine ring protons are diastereotopic and thus chemically non-equivalent, leading to a complex but highly informative spectrum.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

| Position | Predicted ¹H Shift (ppm), Multiplicity | Predicted ¹³C Shift (ppm) | Rationale |

| CH₂OH | ~3.3-3.5 (m) | ~63-65 | Protons and carbon are deshielded by the adjacent oxygen atom. |

| H3 | ~1.8-2.0 (m) | ~40-42 | Methine proton at the chiral center. |

| H2, H6 (axial/eq) | ~2.5-3.2 (m) | ~45-47 (C6), ~52-54 (C2) | Protons adjacent to the nitrogen are significantly deshielded. |

| H4, H5 (axial/eq) | ~1.2-1.8 (m) | ~24-26 (C5), ~28-30 (C4) | Aliphatic protons further from the heteroatoms. |

| NH₂⁺, OH | Broad, variable | - | Labile protons, may exchange with solvent. |

Note: Predicted shifts are estimates and can vary based on solvent and concentration.

2D NMR: Connecting the Pieces

COSY Analysis: This experiment reveals which protons are coupled to each other, typically those separated by 2 or 3 bonds. It is indispensable for tracing the connectivity around the piperidine ring. For instance, the proton at C3 will show correlations to the protons on C2 and C4.

HSQC Analysis: This experiment directly links each proton signal to the carbon atom it is attached to. This allows for the definitive assignment of every C-H pair in the molecule.

Caption: Expected ¹H-¹H COSY correlations.

Chiral Analysis: Confirmation of Absolute Stereochemistry

Expertise & Causality: The "(R)" designation is a critical component of the compound's identity. While NMR confirms the connectivity, it cannot distinguish between enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose.[5] It utilizes a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, resulting in different retention times.

Experimental Protocol (Chiral HPLC):

-

Column Selection: Choose a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: Develop an appropriate mobile phase, often a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol), sometimes with a small amount of an amine additive (like diethylamine) for better peak shape.

-

Standard Preparation: Prepare solutions of the sample, a certified (R)-standard, and a racemic standard.

-

Analysis: Inject each solution onto the HPLC system and monitor the elution profile with a UV detector.

-

Confirmation: The sample must produce a single peak with a retention time that exactly matches the certified (R)-standard and is clearly resolved from the (S)-enantiomer peak seen in the racemic injection.

Anion Analysis: Confirmation of the Hydrochloride Salt

Expertise & Causality: The final piece of the puzzle is to confirm that the compound is indeed a hydrochloride salt. This requires direct detection and quantification of the chloride counter-ion. While changes in the FT-IR and NMR spectra are suggestive of salt formation, they are not definitive proof of the specific counter-ion.

Method 1: Ion Chromatography (IC)

Causality: IC is a highly specific and quantitative method for anion analysis. It provides definitive identification and can be used to confirm the 1:1 stoichiometry between the piperidinemethanol cation and the chloride anion.

Experimental Protocol:

-

Sample Preparation: Prepare an accurate aqueous solution of the sample.

-

Instrumentation: Inject the solution onto an ion chromatograph equipped with an anion-exchange column and a conductivity detector.

-

Analysis: Elute with a suitable buffer (e.g., carbonate/bicarbonate).

-

Quantification: Compare the retention time and peak area of the chloride peak in the sample to that of a known chloride standard.

Method 2: Qualitative Silver Nitrate Test

Causality: This is a rapid, classic chemical test for halide ions. It provides fast, qualitative confirmation of the presence of chloride.[6]

Experimental Protocol:

-

Dissolve a small amount of the sample (~5-10 mg) in ~2 mL of deionized water.

-

Add 2-3 drops of dilute nitric acid (to prevent precipitation of other silver salts).

-

Add a few drops of 0.1 M silver nitrate (AgNO₃) solution.

-

Observation: The formation of a thick, white precipitate (AgCl) indicates the presence of chloride ions. This precipitate should be insoluble in nitric acid but soluble in ammonium hydroxide.

Conclusion: A Unified Structural Verdict

The structure of this compound is confirmed through the systematic and logical integration of orthogonal analytical techniques.

-

Mass Spectrometry confirms the molecular weight of the organic base (C₆H₁₃NO).

-

FT-IR Spectroscopy identifies the required alcohol and secondary ammonium functional groups.

-

¹H, ¹³C, and 2D NMR experiments unambiguously establish the carbon-hydrogen framework and atomic connectivity of the piperidin-3-ylmethanol structure.

-

Chiral HPLC validates the absolute stereochemistry as (R) by comparison to a certified reference standard.

-

Ion Chromatography or a qualitative AgNO₃ test confirms the presence of the chloride counter-ion.

Only when the data from all these experiments are self-consistent and in full agreement with the proposed structure can the identity and purity of this compound be considered definitively elucidated.

References

-

Piperidin-3-ylmethanol | C6H13NO | CID 107308 . PubChem, National Institutes of Health. [Link]

-

(S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 . PubChem, National Institutes of Health. [Link]

-

The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives . PubMed Central, National Institutes of Health. [Link]

-

Synthesis and Analysis of Hydrochloride Salts Used as Adulterants . Digital Commons @ University of New Haven. [Link]

-

Crystal structure and Hirshfeld surface analysis of methanol methanol monosolvate . National Institutes of Health. [Link]

-

FT-IR/ATR Solid Film Formation: Qualitative and Quantitative Analysis of a Piperacillin-Tazobactam Formulation . MDPI. [Link]

-

Structure elucidation – Knowledge and References . Taylor & Francis Online. [Link]

-

Chiral Drug Analysis in Forensic Chemistry: An Overview . MDPI. [Link]

-

Determination of Salt . USDA Food Safety and Inspection Service. [Link]

Sources

- 1. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

(r)-Piperidin-3-ylmethanol hydrochloride literature review

An In-Depth Technical Guide to (R)-Piperidin-3-ylmethanol Hydrochloride: Synthesis, Characterization, and Application

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Chiral Piperidines in Modern Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, recognized as one of the most prevalent heterocyclic scaffolds in pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets.[3] However, the true challenge and opportunity lie in controlling its stereochemistry. The synthesis of enantiomerically pure piperidine derivatives is a critical task, as the biological activity of a drug molecule is often dictated by the specific arrangement of its atoms.[4] This guide focuses on a particularly valuable chiral building block: this compound (CAS No: 1124199-58-1).[5] This synthon, featuring a hydroxymethyl group at the C3 position, provides a versatile handle for further chemical elaboration, making it a key intermediate in the synthesis of complex pharmaceutical agents.[6] We will delve into the nuanced methodologies for its enantioselective synthesis, rigorous analytical characterization, and its pivotal role in the development of targeted therapies.

Section 1: Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its effective use in synthesis and for developing appropriate analytical methods. The hydrochloride salt form enhances stability and aqueous solubility compared to the free base.

| Property | Value | Source |

| CAS Number | 1124199-58-1 | [5] |

| Molecular Formula | C₆H₁₄ClNO | [5][7] |

| Molecular Weight | 151.63 g/mol | [5][7] |

| IUPAC Name | [(3R)-piperidin-3-yl]methanol;hydrochloride | [8] |

| Appearance | White to off-white solid/powder | [9] |

| Purity | Typically ≥97% | [9] |

| Synonyms | 3-(R)-Piperidinemethanol hydrochloride | [5] |

Table 1: Key Physicochemical Properties of this compound.

The structure consists of a piperidine ring with a hydroxymethyl substituent at the chiral C3-position. The 'R' designation defines the absolute stereochemistry at this center, which is paramount for its utility in constructing stereospecific drug molecules.

Section 2: Enantioselective Synthesis Strategies

The synthesis of enantiopure 3-substituted piperidines is a significant challenge in organic chemistry. The strategy must not only form the heterocyclic ring but also precisely control the stereocenter. Modern approaches have moved beyond classical resolution to more elegant and efficient catalytic asymmetric methods.

Core Synthetic Challenge: Achieving Enantioselectivity

The primary difficulty lies in differentiating the two enantiotopic faces of a prochiral precursor. A highly effective strategy involves the asymmetric functionalization of a pyridine or dihydropyridine ring, leveraging chiral catalysts to direct the reaction pathway. A leading methodology is the rhodium-catalyzed asymmetric reductive Heck reaction.[4][10] This approach offers high enantioselectivity and broad functional group tolerance, making it suitable for complex molecule synthesis.[10]

Workflow: Rhodium-Catalyzed Asymmetric Synthesis

This state-of-the-art, three-step process provides access to a wide variety of enantioenriched 3-substituted piperidines from simple pyridine.[10]

Caption: Enantioselective synthesis of 3-substituted piperidines.

Detailed Experimental Protocol: Synthesis via Asymmetric Reductive Heck Reaction

This protocol is adapted from established methodologies for the enantioselective synthesis of 3-aryl-piperidines, which are direct precursors to compounds like (R)-Piperidin-3-ylmethanol.[4][10]

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

-

Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add methanol (50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add pyridine (20 mmol, 1.0 eq) followed by sodium borohydride (20.0 mmol, 1.0 eq).

-

Activation: Add phenyl chloroformate (20 mmol, 1.0 eq) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Reaction: Stir the mixture at -78 °C for 3 hours. Monitor reaction completion by TLC (Thin Layer Chromatography).

-

Workup: Quench the reaction by slowly adding water (50 mL). Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether (2 x 30 mL).

-

Purification: Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dihydropyridine intermediate.

Step 2: Rh-Catalyzed Asymmetric Cross-Coupling

-

Catalyst Preparation: In a nitrogen-filled glovebox, add [Rh(cod)OH]₂ (3 mol%) and the chiral ligand (S)-Segphos (7 mol%) to a vial.

-

Solvent Addition: Outside the glovebox, seal the vial with a rubber septum, evacuate, and backfill with argon (repeat three times). Add degassed toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 eq).

-

Activation: Stir the catalyst solution at 70 °C for 10 minutes until a homogeneous solution is formed.

-

Coupling: Add the arylboronic acid (3.0 eq) followed by the dihydropyridine intermediate from Step 1 (1.0 eq).

-

Reaction: Stir the resulting mixture at 70 °C for 20 hours. Monitor for completion by HPLC or GC-MS.

-

Workup: Cool the reaction to room temperature and dilute with diethyl ether (5 mL). Filter through a pad of celite and concentrate the filtrate. Purify the residue by column chromatography on silica gel to yield the enantioenriched 3-substituted tetrahydropyridine.

Step 3: Reduction to (R)-Piperidin-3-ylmethanol Note: This step is an adaptation for the specific target. The aryl group from Step 2 would be chosen to be convertible to a hydroxymethyl group, or a different boronic acid (e.g., one with a protected hydroxymethyl group) would be used.

-

Setup: Dissolve the tetrahydropyridine product from Step 2 in ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add 10% Palladium on carbon (10% w/w) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 5 bar) and stir vigorously at room temperature until hydrogen uptake ceases.[11]

-

Filtration: Carefully vent the vessel and filter the reaction mixture through celite to remove the catalyst.

-

Salt Formation: Concentrate the filtrate. Dissolve the resulting free base in a suitable solvent like diethyl ether and add a stoichiometric amount of HCl in ether to precipitate the hydrochloride salt.[12]

-

Isolation: Collect the precipitate by filtration, wash with cold ether, and dry under vacuum to yield this compound.

Section 3: Analytical Characterization

Rigorous analytical testing is crucial to confirm the identity, purity, and enantiomeric excess of the synthesized material. A multi-technique approach ensures a comprehensive characterization.

Analytical Workflow

A logical workflow ensures all critical quality attributes are assessed efficiently.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scbt.com [scbt.com]

- 6. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 7. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. capotchem.com [capotchem.com]

- 9. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Application of (R)-3-(Boc-Amino)piperidine_Chemicalbook [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereochemistry of Piperidin-3-ylmethanol: Synthesis, Resolution, and Analysis

Abstract

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, renowned for its favorable pharmacokinetic properties.[1][2] When substituted at the 3-position with a hydroxymethyl group, piperidin-3-ylmethanol presents a critical stereocenter that profoundly influences its biological activity. The precise three-dimensional arrangement of this chiral center dictates the molecule's interaction with biological targets, making stereochemical control paramount in the development of safe and efficacious drugs.[3][4][5] This guide provides an in-depth exploration of the stereochemistry of piperidin-3-ylmethanol, targeting researchers, scientists, and professionals in drug development. We will delve into the synthesis of both racemic and enantiomerically pure forms, methodologies for chiral resolution, and the analytical techniques essential for confirming stereochemical integrity.

The Significance of Chirality in Piperidin-3-ylmethanol

The presence of a chiral center at the C3 position of the piperidine ring means that piperidin-3-ylmethanol exists as a pair of non-superimposable mirror images, or enantiomers: (R)-piperidin-3-ylmethanol and (S)-piperidin-3-ylmethanol.

Biological systems, being inherently chiral, often exhibit stereoselectivity, meaning that one enantiomer of a drug may have significantly different pharmacological and toxicological profiles from the other.[4] The "eutomer" is the enantiomer with the desired therapeutic activity, while the "distomer" may be less active, inactive, or even contribute to adverse effects.[5] Therefore, the ability to synthesize and analyze stereochemically pure piperidin-3-ylmethanol is not merely an academic exercise but a critical necessity in modern drug discovery.[3]

Synthetic Strategies for Stereocontrol

The preparation of enantiomerically pure piperidin-3-ylmethanol can be approached in two primary ways: asymmetric synthesis, which creates the desired enantiomer directly, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer by using chiral starting materials, catalysts, or reagents.[6][7][8] This approach is often more efficient as it avoids the loss of 50% of the material inherent in classical resolutions.

One common strategy involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. A notable example is the use of (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or its (R)-enantiomer (RAMP) to direct the stereoselective alkylation of a hydrazone precursor, which can then be cyclized to form the desired piperidinol.[8][9]

Synthesis of Racemic Piperidin-3-ylmethanol

The racemic mixture is typically synthesized first, serving as the starting material for chiral resolution. A common method involves the reduction of 3-hydroxymethylpyridine (nicotinyl alcohol) via catalytic hydrogenation.

Protocol: Catalytic Hydrogenation of 3-Hydroxymethylpyridine

-

Preparation: In a high-pressure reactor, dissolve 3-hydroxymethylpyridine in a suitable solvent such as methanol or ethanol.

-

Catalyst Addition: Add a hydrogenation catalyst, typically Raney Nickel or a platinum-based catalyst (e.g., PtO₂). The catalyst loading is crucial and is usually around 5-10 mol%.

-

Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-100 atm) and heat to the desired temperature (e.g., 100-150°C).

-

Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analytical techniques like GC-MS. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Cool the reactor, carefully vent the hydrogen, and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield racemic piperidin-3-ylmethanol.[10]

Causality Insight: The choice of catalyst and reaction conditions (pressure, temperature) is a balancing act. Harsher conditions ensure complete saturation of the pyridine ring but can sometimes lead to side reactions. Raney Nickel is a cost-effective choice, while platinum or rhodium catalysts may offer higher activity under milder conditions.[1]

Chiral Resolution: Separating the Enantiomers

Chiral resolution is the process of separating a racemic mixture into its constituent enantiomers.

Diastereomeric Salt Formation

This classical method remains one of the most robust and scalable techniques for chiral resolution. It relies on the principle that while enantiomers have identical physical properties, diastereomers do not.

Workflow: Resolution via Diastereomeric Salt Crystallization

-

Resolving Agent Selection: Choose a chiral acid to react with the basic nitrogen of the racemic piperidin-3-ylmethanol. Common choices include tartaric acid, mandelic acid, or dibenzoyltartaric acid. The choice is critical and often requires empirical screening.

-

Salt Formation: Dissolve the racemic piperidin-3-ylmethanol in a suitable solvent (e.g., ethanol, isopropanol). Add an equimolar amount of the chosen chiral resolving agent.

-

Crystallization: The two resulting diastereomeric salts will have different solubilities. By carefully controlling temperature and solvent composition, one diastereomer will preferentially crystallize out of the solution.

-

Isolation & Purification: The crystallized salt is isolated by filtration. It may require several recrystallization steps to achieve high diastereomeric purity.

-

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., NaOH) to neutralize the resolving agent and liberate the free base of the desired enantiomer.

-

Extraction: The enantiomerically pure piperidin-3-ylmethanol is extracted into an organic solvent, dried, and concentrated. The other enantiomer can be recovered from the mother liquor.

Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild conditions.[11] A kinetic resolution involves an enzyme (often a lipase) that selectively acylates one enantiomer of the racemic alcohol at a faster rate than the other.[11][12] This results in a mixture of one acylated enantiomer and the unreacted, non-acylated enantiomer, which can then be separated by standard chromatographic or extraction methods.[11][12]

Stereochemical Characterization

Once a synthesis or resolution is performed, it is imperative to confirm the stereochemical identity and purity of the product.

| Property | (R)-Piperidin-3-ylmethanol | (S)-Piperidin-3-ylmethanol |

| CAS Number | 37675-20-0 | 144539-77-5[13] |

| Molecular Formula | C₆H₁₃NO[13] | C₆H₁₃NO[13] |

| Molecular Weight | 115.17 g/mol [10] | 115.17 g/mol [14] |

| Optical Rotation | Typically positive (+) | Typically negative (-) |

| Note: Specific rotation values depend on concentration, solvent, and temperature, and should be compared against literature values for the specific conditions used. |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric excess (e.e.). The method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different retention times.

Protocol: Chiral HPLC Analysis

-

Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., Chiralpak, Chiralcel) are often effective for this class of compounds.

-

Mobile Phase: A typical mobile phase consists of a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape for basic analytes.

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase. Derivatization with a UV-active group may be necessary if the compound has a poor chromophore.

-

Analysis: Inject the sample onto the HPLC system. The enantiomers will separate into two distinct peaks.

-

Quantification: The enantiomeric excess is calculated from the relative areas of the two peaks: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.

X-ray Crystallography

For unambiguous determination of the absolute configuration (i.e., assigning R or S), single-crystal X-ray crystallography is the definitive method.[15] This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise determination of the spatial arrangement of every atom. It is particularly useful when resolving a new compound or confirming the outcome of an asymmetric synthesis.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR cannot distinguish between enantiomers, chiral solvating agents or chiral derivatizing agents can be used to induce diastereomeric environments, which can then be differentiated by NMR.[16]

Conclusion

The stereochemistry of piperidin-3-ylmethanol is a cornerstone of its application in medicinal chemistry. A thorough understanding of the synthetic routes to access the pure enantiomers, the methods to separate them, and the analytical techniques to verify their purity is essential for any drug development program involving this valuable chiral building block. The choice between asymmetric synthesis and chiral resolution depends on factors like scale, cost, and the availability of chiral precursors, but the end goal remains the same: the production of a single, well-characterized enantiomer to maximize therapeutic benefit and minimize potential risks.

References

-

[(3S)-piperidin-3-yl]methanol. (n.d.). Kuujia. Retrieved January 7, 2026, from [Link]

-

Bielenica, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. PubMed Central. Retrieved January 7, 2026, from [Link]

-

Wang, X., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A. Retrieved January 7, 2026, from [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. (2021). University of St Andrews Research Portal. Retrieved January 7, 2026, from [Link]

-

An asymmetric synthesis method for (R)-3-amino piperidine derivatives. (n.d.). SciSpace. Retrieved January 7, 2026, from [Link]

-

A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. (n.d.). PubMed Central. Retrieved January 7, 2026, from [Link]

-

Piperidin-3-ylmethanol. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Asymmetric synthesis of 2-substituted piperidin-3-ols. (2009). ResearchGate. Retrieved January 7, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved January 7, 2026, from [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). White Rose Research Online. Retrieved January 7, 2026, from [Link]

-

(S)-Piperidin-3-ylmethanol hydrochloride. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Divergent asymmetric synthesis of 3,5-disubstituted piperidines. (2010). PubMed. Retrieved January 7, 2026, from [Link]

-

Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]

-

Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. (n.d.). White Rose Research Online. Retrieved January 7, 2026, from [Link]

-

Pharmacological Importance of Stereochemical Resolution of Enantiomeric Drugs. (2021). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. (2001). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Pharmacological importance of stereochemical resolution of enantiomeric drugs. (1997). PubMed. Retrieved January 7, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). PubMed Central. Retrieved January 7, 2026, from [Link]

-

A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. Retrieved January 7, 2026, from [Link]

-

Journal of Analytical Methods in Chemistry. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). IJNRD. Retrieved January 7, 2026, from [Link]

-

Methods in Stereochemical Analysis. (n.d.). Wiley. Retrieved January 7, 2026, from [Link]

-

Stereochemistry. (n.d.). AccessBiomedical Science. Retrieved January 7, 2026, from [https://accessbiomedicalscience.mhmedical.com/content.aspx?bookid=2 agentesorganicchemistry§ionid=159842234]([Link] agentesorganicchemistry§ionid=159842234)

-

ANALYTICAL METHODS. (n.d.). NCBI Bookshelf. Retrieved January 7, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples [mdpi.com]

- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 13. 144539-77-5([(3S)-piperidin-3-yl]methanol) | Kuujia.com [kuujia.com]

- 14. (S)-Piperidin-3-ylmethanol | 144539-77-5 [sigmaaldrich.com]

- 15. The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. wiley.com [wiley.com]

A Technical Guide to the Solubility Profile of (R)-Piperidin-3-ylmethanol Hydrochloride

This guide provides a comprehensive technical overview of the anticipated solubility characteristics of (R)-piperidin-3-ylmethanol hydrochloride. In the absence of publicly available quantitative solubility data, this document synthesizes information based on the physicochemical properties of the parent heterocycle, piperidine, and its derivatives. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers in drug development and chemical synthesis to determine precise quantitative solubility data, ensuring methodological robustness and data integrity.

Introduction: The Importance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's lifecycle, from early-stage discovery to formulation and in vivo performance.[1][2] It dictates the bioavailability of a compound and can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a molecule like this compound, a chiral building block frequently utilized in the synthesis of pharmaceutical agents, a thorough understanding of its solubility is paramount for efficient process development, formulation design, and ensuring reproducible pharmacological outcomes.[3][4]

Predicted Solubility Profile of this compound

This compound is a salt, which will significantly influence its solubility, especially in aqueous and polar protic solvents. The molecule consists of a polar piperidine ring, a hydroxyl group capable of hydrogen bonding, and an ionic hydrochloride salt.

| Property | Value/Prediction | Source |

| Molecular Formula | C₆H₁₄ClNO | [5][6] |

| Molecular Weight | 151.63 g/mol | [5][6][7] |

| Appearance | Solid/Powder | [8] |

| Predicted LogP (for free base) | -0.1 | [9] |

The presence of the hydrochloride salt dramatically increases the polarity of the molecule compared to its free base. The primary amine of the piperidine ring is protonated, forming a piperidinium chloride. This ionic character suggests a high affinity for polar solvents.

Predicted Solubility:

-

Aqueous Solvents (e.g., Water, Buffers): High solubility is expected. The hydrochloride salt will readily dissociate in water, and the hydroxyl group will further contribute to aqueous solubility through hydrogen bonding. The solubility will likely be pH-dependent, with higher solubility at lower pH values where the piperidinium ion is stabilized.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High to very high solubility is predicted. These solvents can solvate the ionic salt and participate in hydrogen bonding with the hydroxyl group. For instance, a similar piperidine derivative, phencyclidine hydrochloride, is soluble in methanol at 30 mg/ml.[10]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Moderate to high solubility is anticipated. While these solvents do not have a hydroxyl group to donate a hydrogen bond, their polarity should be sufficient to dissolve the compound. Acetaminophen, for example, is more soluble in DMSO than in aqueous solutions.[1]

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low to very low solubility is expected. The high polarity and ionic nature of the hydrochloride salt are incompatible with non-polar environments. Piperidine itself has limited solubility in nonpolar solvents like hexane.[3]

Experimental Determination of Solubility: Protocols and Workflows

To obtain definitive quantitative data, rigorous experimental determination is necessary. The following section details standard, reliable methodologies for assessing both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Determination

Thermodynamic solubility represents the true equilibrium concentration of a solute in a solvent at a given temperature and pressure.[11] The shake-flask method is the gold standard for this determination.[11]

Protocol: Shake-Flask Method

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker (e.g., 25°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the same constant temperature for at least 4 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filtration through a chemically compatible syringe filter (e.g., 0.22 µm PVDF) is highly recommended.

-

Dilution: Accurately dilute the filtered saturate solution with the appropriate solvent to a concentration suitable for the chosen analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated analytical technique such as HPLC-UV, LC-MS, or a validated UV-Vis spectrophotometric method to determine the concentration of the dissolved analyte.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Determining Equilibrium Solubility

Caption: Workflow for Determining Equilibrium Solubility.

Kinetic Solubility Determination

Kinetic solubility measures the concentration of a compound at the point of precipitation from an initial stock solution, typically in DMSO, when diluted into an aqueous buffer.[2] This high-throughput method is often used in early drug discovery to flag compounds with potential solubility issues.[2][12]

Protocol: Turbidimetric Method

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.

-

Aqueous Dilution: Transfer a small, precise volume of each DMSO solution into corresponding wells of a second 96-well plate containing the aqueous buffer of interest (e.g., PBS, pH 7.4). This step initiates precipitation for concentrations above the kinetic solubility limit.

-

Incubation: Allow the plate to incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).

-

Turbidity Measurement: Measure the turbidity (light scattering) of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).[1]

-

Data Analysis: Plot the turbidity reading against the compound concentration. The concentration at which a significant increase in turbidity is observed is defined as the kinetic solubility.

Logical Flow for Kinetic Solubility Assessment

Caption: Logical Flow for Kinetic Solubility Assessment.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature. It is crucial to control the temperature adequately during experiments.[11]

-

pH: As a salt of a weak base, the solubility of this compound in aqueous media will be highly dependent on pH. The intrinsic solubility will be observed when the pH is more than 2 units above the pKa of the conjugate acid.[11]

-

Solid-State Properties: The crystalline form (polymorph) or amorphous state of the solid material can significantly affect its solubility.[12] Different polymorphs can exhibit different solubilities.

-

Purity of Solute and Solvent: The presence of impurities can alter the measured solubility. Therefore, using pure solute and solvents is essential for accurate results.[11]

Conclusion

While quantitative solubility data for this compound is not currently published, a strong predictive assessment can be made based on its chemical structure. Its nature as a hydrochloride salt of a polar, hydroxyl-containing piperidine derivative suggests high solubility in aqueous and polar protic solvents, with decreasing solubility in less polar environments. For researchers and drug development professionals requiring precise data, the detailed shake-flask and turbidimetric protocols provided in this guide offer robust, reliable, and scientifically validated methods for experimental determination. Adherence to these methodologies will ensure the generation of high-quality, reproducible solubility data, which is fundamental for advancing chemical synthesis and pharmaceutical development programs.

References

- Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents.

- Solubility of Things. (n.d.). Piperidine.

- Wikipedia. (n.d.). Piperidine.

- Ataman Kimya. (n.d.). PIPERIDINE.

- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- ResearchGate. (2009). Experimental and Computational Methods Pertaining to Drug Solubility.

- Bouling Chemical Co., Limited. (n.d.). Piperidine Derivatives: Applications, Properties & High-Quality Suppliers in China.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Capot Chemical. (2025). MSDS of [(3R)-piperidin-3-yl]methanol hydrochloride.

- National Institutes of Health. (n.d.). Piperidin-3-ylmethanol.

- National Institutes of Health. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.

- Safety Data Sheet. (n.d.). 7 - Safety Data Sheet.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- BLD Pharmatech. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Phencyclidine hydrochloride Data Sheet.

- ChemBK. (2024). (R)-(+)-3-piperidinylmethanol.

- CymitQuimica. (n.d.). (S)-Piperidin-3-ylmethanol hydrochloride.

- Google Patents. (n.d.). CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride.

- Benchchem. (n.d.). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.

- National Institutes of Health. (n.d.). Piperidin-1-ylmethanol.

- Santa Cruz Biotechnology. (n.d.). (R)-(Piperidin-3-yl)methanol hydrochloride.

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperidine - Wikipedia [en.wikipedia.org]

- 5. capotchem.com [capotchem.com]

- 6. scbt.com [scbt.com]

- 7. (S)-Piperidin-3-ylmethanol hydrochloride | C6H14ClNO | CID 70700777 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-Piperidin-3-ylmethanol hydrochloride | CymitQuimica [cymitquimica.com]

- 9. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Comprehensive Technical Guide to 3-(R)-Piperidinemethanol Hydrochloride: Nomenclature, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chiral Piperidine Scaffolds

The piperidine ring is a foundational heterocyclic subunit in a vast number of FDA-approved drugs.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in medicinal chemistry. The introduction of chirality to the piperidine ring, as seen in 3-(R)-Piperidinemethanol hydrochloride, offers a powerful strategy to enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing off-target effects.[3] This specific stereoisomer, with its (R)-configuration at the 3-position, is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting enzymes and receptors where stereochemistry is critical for binding. Its hydrochloride salt form enhances aqueous solubility and stability, making it more amenable to pharmaceutical processing.[4]

Nomenclature and Identification: A Multiplicity of Names

A significant challenge for researchers can be navigating the various synonyms and identifiers for 3-(R)-Piperidinemethanol hydrochloride. A clear understanding of these alternate names is essential for comprehensive literature searches and accurate procurement.

Systematic and Common Names

The compound is most formally known by its IUPAC name: (3R)-piperidin-3-ylmethanol;hydrochloride .[5] However, several other systematic and semi-systematic names are frequently used in chemical catalogs and publications.

Tabulated Synonyms and Identifiers

For clarity and ease of reference, the various names and identifiers for 3-(R)-Piperidinemethanol hydrochloride are summarized below.

| Identifier Type | Identifier | Source/Reference |

| Primary Name | 3-(R)-Piperidinemethanol hydrochloride | Common Usage |

| IUPAC Name | (3R)-piperidin-3-ylmethanol;hydrochloride | PubChem[5] |

| CAS Number | 1124199-58-1 | J&K Scientific[5], CymitQuimica[4] |

| Synonym | (R)-(Piperidin-3-yl)methanol hydrochloride | CymitQuimica[4] |

| Synonym | (R)-3-Piperidinemethanol hydrochloride | CymitQuimica[4] |

| Synonym | (R)-Piperidin-3-YlMethanol Hydrochloride | CymitQuimica[4] |

| Synonym | (R)-(+)-3-(Hydroxymethyl)piperidine | ChemicalBook[6] |

| Synonym | (R)-(+)-3-piperidinylmethanol | ChemicalBook[6] |

| PubChem CID | 73012295 | PubChem[5] |

| InChI Key | VLFTUQPTEOPYGV-FYZOBXCZSA-N | PubChem[5] |

| SMILES | C1CC@H(CNC1)CO.Cl | PubChem[5] |

Note: The free base form, 3-(R)-Piperidinemethanol, has a different CAS number (37675-20-0) and its own set of synonyms.[6]

Logical Relationships in Nomenclature

The various names for this compound are logically interconnected, reflecting different systematic naming conventions and historical usage. The following diagram illustrates these relationships.

Caption: Generalized synthetic workflow for 3-(R)-Piperidinemethanol HCl.

Analytical Methodologies for Quality Control

Ensuring the chemical and chiral purity of 3-(R)-Piperidinemethanol hydrochloride is paramount for its use in drug development. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for this purpose.

Chiral HPLC for Enantiomeric Purity

The determination of enantiomeric excess (e.e.) is critical. This is typically achieved using a chiral stationary phase (CSP) in an HPLC system.

Protocol: Chiral HPLC Analysis

-

Column: A suitable chiral column, such as one based on a cyclodextrin or polysaccharide derivative, should be selected. The choice of column is critical and may require screening.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly used. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection is often suitable if the molecule or a derivatized form possesses a chromophore. For non-UV active compounds, a refractive index detector or mass spectrometer can be employed. A patent for the analysis of a related compound, 3-aminopiperidine, suggests derivatization to facilitate UV detection at 254 nm. [7]4. Sample Preparation: The sample is dissolved in a suitable solvent, typically the mobile phase, at a known concentration.

-

Injection and Analysis: A small volume (e.g., 10-20 µL) is injected onto the column, and the chromatogram is recorded. The retention times of the (R) and (S) enantiomers will differ, allowing for their quantification.

-

Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Reverse-Phase HPLC for Chemical Purity

Standard reverse-phase HPLC with a C18 column is used to assess the presence of any chemical impurities.

Protocol: Reverse-Phase HPLC Analysis

-

Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is common. [8]3. Detection: UV detection at a low wavelength (e.g., 210 nm) or mass spectrometry is used to detect impurities.

-

Analysis: The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.

Applications in Drug Development